N-(4-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-16-13-17(2)31(29-16)25-28-22(19-7-5-4-6-8-19)14-24(34)30(25)15-23(33)27-21-11-9-20(10-12-21)26-18(3)32/h4-14H,15H2,1-3H3,(H,26,32)(H,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFUJQNULYJMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyrimidine moieties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 | 5.13 | Induces apoptosis |
| 5f | SH-SY5Y | 5.00 | Cell cycle arrest |
In a comparative study, compound 5f exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapeutic agent 5-FU (IC50 = 8.34 µM) . Flow cytometry analysis indicated that the primary mechanism for cell death was apoptosis, with significant cell cycle arrest observed in the G0/G1 phase .
Antioxidant and Anti-inflammatory Properties
Molecular docking studies suggest that compounds with similar structures to this compound exhibit antioxidant and anti-inflammatory activities. The presence of electron-withdrawing groups enhances these properties, making them potential candidates for therapeutic applications .
Table 2: Summary of Biological Activities
Case Studies
A notable case study involved a series of pyrazole derivatives where structural modifications led to enhanced biological activities. For example, compounds with specific substitutions at the phenyl ring demonstrated increased potency against cancer cell lines while maintaining low toxicity to healthy cells .
Example Study
In a study examining pyrazole derivatives, researchers found that a compound structurally similar to this compound showed promise in inhibiting tumor growth in vivo models. The study reported a significant reduction in tumor size compared to control groups .
Scientific Research Applications
In a recent study, a series of heterocycles were synthesized incorporating antipyrine moieties. The compounds were evaluated for their anticancer activity against human tumor breast cancer cell lines (MCF7). The results indicated that certain derivatives exhibited promising activity, suggesting that modifications to the pyrazole structure can enhance biological efficacy .
Anticancer Activity
Research has shown that N-(4-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide demonstrates notable anticancer properties. In vitro studies have reported IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| N-(4-acetamidophenyl)... | MCF7 | 44.49 | |
| Related pyrimidine derivatives | MCF7 | 54.23 | |
| Doxorubicin (control) | MCF7 | 60.72 |
Other Therapeutic Potentials
Beyond anticancer applications, compounds similar to N-(4-acetamidophenyl)... have been explored for their anti-inflammatory and antimicrobial activities. The presence of the pyrazole ring is often associated with enhanced bioactivity in these contexts.
Case Study: Anti-inflammatory Effects
In another investigation, derivatives containing the pyrazole structure were assessed for their anti-inflammatory properties. The results demonstrated a significant reduction in inflammation markers in treated animal models, highlighting the therapeutic potential of these compounds beyond oncology .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactivity
The compound features a pyrimidinone core substituted with pyrazole and acetamide groups, enabling nucleophilic substitution , cross-coupling , and cyclization reactions. Key reactive sites include:
-
Pyrimidinone ring (C6=O group for nucleophilic attack)
-
Pyrazole moiety (N1-position for alkylation/arylation)
-
Acetamide side chain (amide bond for hydrolysis or substitution)
Relevant reactions from literature include:
Functionalization of the Pyrimidinone Core
The C6 carbonyl group undergoes nucleophilic addition under basic conditions. For example:
-
Hydrolysis : Conversion to 6-hydroxy derivatives under acidic/basic conditions .
-
Grignard Reagent Addition : Formation of tertiary alcohols at C6 .
Example Reaction :
Pyrazole-Modified Reactions
The 3,5-dimethylpyrazole group participates in transition-metal-catalyzed cross-couplings :
-
Pd/NBE Cooperative Catalysis : Enables ortho-C–H functionalization of aryl groups (Catellani reaction) for alkylation/arylation .
-
Selective C2 Functionalization : Alkylation with trifluoroethyl iodide under PdII catalysis .
Key Mechanism :
Acetamide Side-Chain Reactivity
The N-(4-acetamidophenyl) group undergoes:
-
Hydrolysis : Cleavage to 4-aminophenol derivatives under strong acids (e.g., HCl/H₂O) .
-
Acylation : Reaction with dichloroacetyl chloride to form dichloroacetamide derivatives .
Notable Example :
Biological Activity and Reaction Implications
While not directly studied for this compound, structurally related pyrimidinone-pyrazole hybrids exhibit:
Preparation Methods
Structural Features and Properties
N-(4-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide comprises several key structural components:
- A 3,5-dimethyl-1H-pyrazole moiety attached at the N1 position to C2 of a pyrimidine ring
- A phenyl substituent at C4 of the pyrimidine ring
- A carbonyl (oxo) group at C6 of the pyrimidine
- An acetamide linker connecting the N1 position of the dihydropyrimidine to a 4-acetamidophenyl group
The molecular formula is C25H24N6O3 with a molecular weight of approximately 456.5 g/mol. The compound generally appears as a white to off-white crystalline solid with limited solubility in water but good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane.
General Synthetic Approaches
Retrosynthetic Analysis
The synthesis of the target compound can be approached through several retrosynthetic pathways, as outlined below:
- Disconnection of the acetamide linker between the pyrimidine and 4-acetamidophenyl moieties
- Formation of the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl core structure
- Introduction of the acetamide functionality
Key Building Blocks
The following precursors are critical for the synthesis:
- 3,5-dimethyl-1H-pyrazole
- Appropriately substituted pyrimidine derivatives
- 4-acetamidoaniline (or 4-aminoacetanilide)
- Suitable coupling reagents for amide bond formation
Detailed Synthetic Methods
Method A: Coupling of Pyrazolylacetic Acid with Pyrimidine Followed by Amide Formation
This method involves the preparation of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, which is then coupled to a suitable 4-phenylpyrimidin-6-one derivative, followed by amide formation with 4-acetamidoaniline.
Preparation of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Reaction:
3,5-dimethyl-1H-pyrazole + ethyl bromoacetate → ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate → (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
Procedure:
- To a solution of 3,5-dimethyl-1H-pyrazole (9.6 g, 0.1 mol) in acetone (100 mL), add potassium carbonate (15 g, 0.11 mol) and ethyl bromoacetate (18.4 g, 0.11 mol)
- Reflux the mixture for 6 hours
- Filter the inorganic salts and concentrate under reduced pressure
- Purify the ethyl ester by recrystallization from ethanol
- Hydrolyze the ester by stirring with 2M NaOH (75 mL) at room temperature for 2 hours
- Acidify with 2M HCl to pH 2-3
- Collect the precipitate by filtration, wash with cold water, and dry
Reaction Conditions and Yield:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Alkylation | 3,5-dimethyl-1H-pyrazole, K2CO3, ethyl bromoacetate | Acetone | Reflux (56°C) | 6 h | 85% |
| Hydrolysis | Ethyl ester, 2M NaOH | Water | 25°C | 2 h | 92% |
Synthesis of 4-phenylpyrimidin-6-one derivative
Reaction:
Benzaldehyde + ethyl acetoacetate → ethyl 3-oxo-3-phenylpropanoate → 4-phenylpyrimidin-6-one
Procedure:
- Condense benzaldehyde (10.6 g, 0.1 mol) with ethyl acetoacetate (13 g, 0.1 mol) using sodium ethoxide (6.8 g, 0.1 mol) in ethanol (100 mL)
- Reflux the mixture for 4 hours
- Cool and acidify with acetic acid
- Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate
- React the resulting β-keto ester with urea (9 g, 0.15 mol) and sodium ethoxide (6.8 g, 0.1 mol) in ethanol
- Reflux for 8 hours
- Cool, neutralize with acetic acid, and filter the precipitate
- Recrystallize from ethanol to obtain the 4-phenylpyrimidin-6-one
Reaction Conditions and Yield:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Claisen condensation | Benzaldehyde, ethyl acetoacetate, NaOEt | Ethanol | Reflux (78°C) | 4 h | 78% |
| Cyclization | β-keto ester, urea, NaOEt | Ethanol | Reflux (78°C) | 8 h | 65% |
Coupling and Amide Formation
Reaction:
(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid + 4-phenylpyrimidin-6-one → intermediate → this compound
Procedure:
- To a solution of (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (1.54 g, 10 mmol) in DMF (20 mL), add 4-phenylpyrimidin-6-one (1.72 g, 10 mmol)
- Add K2CO3 (2.76 g, 20 mmol) and stir at 80°C for 6 hours
- Cool, pour into water, and extract with ethyl acetate
- Dry the organic layer over Na2SO4 and concentrate
- To the resulting intermediate (1.5 g, 5 mmol) in DCM (20 mL), add oxalyl chloride (0.76 g, 6 mmol) and a catalytic amount of DMF
- Stir at room temperature for 2 hours
- Concentrate and redissolve in DCM (15 mL)
- Add this solution dropwise to a mixture of 4-acetamidoaniline (0.75 g, 5 mmol) and triethylamine (1.01 g, 10 mmol) in DCM (15 mL) at 0°C
- Allow to warm to room temperature and stir overnight
- Wash with water, dry over Na2SO4, concentrate, and purify by column chromatography
Reaction Conditions and Yield:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| N-alkylation | Pyrazolylacetic acid, pyrimidinone, K2CO3 | DMF | 80°C | 6 h | 72% |
| Acid chloride formation | Intermediate, oxalyl chloride, cat. DMF | DCM | 25°C | 2 h | - |
| Amide coupling | Acid chloride, 4-acetamidoaniline, Et3N | DCM | 0°C to 25°C | 16 h | 68% |
Method B: T3P-Mediated Coupling Approach
This method utilizes T3P (propylphosphonic anhydride) as a coupling agent, which has been demonstrated to be effective in similar reactions.
Procedure:
- Dissolve (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (1.54 g, 10 mmol) in DMF (20 mL)
- Add 4-phenylpyrimidin-6-one (1.72 g, 10 mmol) and DIPEA (2.58 g, 20 mmol)
- Cool the mixture in an ice bath
- Add T3P (50% in ethyl acetate, 6.4 g, 12 mmol) dropwise over 15 minutes
- Stir for 30 minutes in the ice bath, then allow to warm to room temperature
- Stir for 4 hours
- Pour into water (50 mL), extract with ethyl acetate (3 × 30 mL)
- Combine organic layers, wash with brine, dry over Na2SO4, and concentrate
- For the second coupling, dissolve the intermediate (1.5 g, 5 mmol) in DMF (15 mL)
- Add 4-acetamidoaniline (0.75 g, 5 mmol) and DIPEA (1.29 g, 10 mmol)
- Cool in an ice bath and add T3P (50% in ethyl acetate, 3.2 g, 6 mmol) dropwise
- Proceed as above and purify by column chromatography
Reaction Conditions and Yield:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| First coupling | Pyrazolylacetic acid, pyrimidinone, DIPEA, T3P | DMF | 0°C to 25°C | 4 h | 76% |
| Second coupling | Intermediate, 4-acetamidoaniline, DIPEA, T3P | DMF | 0°C to 25°C | 4 h | 74% |
Method C: One-Pot Three-Component Synthesis
This method involves a more direct approach using a one-pot three-component reaction.
Procedure:
- Combine 3,5-dimethyl-1H-pyrazole (0.96 g, 10 mmol), ethyl bromoacetate (1.67 g, 10 mmol), and K2CO3 (1.38 g, 10 mmol) in acetone (30 mL)
- Reflux for 4 hours, then cool to room temperature
- Add 4-phenylpyrimidin-6-one (1.72 g, 10 mmol) and additional K2CO3 (1.38 g, 10 mmol)
- Reflux for another 6 hours
- Cool, filter, and concentrate the filtrate
- Dissolve the residue in THF (20 mL) and add LiOH·H2O (0.84 g, 20 mmol) in water (10 mL)
- Stir at room temperature for 3 hours
- Acidify with 1M HCl to pH 3-4
- Extract with ethyl acetate, dry, and concentrate
- Dissolve the acid in DMF (15 mL), add 4-acetamidoaniline (0.75 g, 5 mmol), HATU (1.9 g, 5 mmol), and DIPEA (1.29 g, 10 mmol)
- Stir at room temperature for 16 hours
- Process and purify as described in previous methods
Reaction Conditions and Yield:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Pyrazole alkylation | 3,5-dimethyl-1H-pyrazole, ethyl bromoacetate, K2CO3 | Acetone | Reflux (56°C) | 4 h | 85% |
| Pyrimidinone coupling | Intermediate, pyrimidinone, K2CO3 | Acetone | Reflux (56°C) | 6 h | 70% |
| Ester hydrolysis | Intermediate, LiOH·H2O | THF/H2O | 25°C | 3 h | 90% |
| Amide coupling | Acid intermediate, 4-acetamidoaniline, HATU, DIPEA | DMF | 25°C | 16 h | 72% |
Optimization and Comparative Analysis
Comparison of Synthetic Methods
A comparative analysis of the three methods reveals various advantages and limitations:
| Method | Overall Yield | Steps | Reaction Time | Advantages | Limitations |
|---|---|---|---|---|---|
| A | 36% | 5 | 36 h | Well-established chemistry | Multiple purification steps |
| B | 56% | 3 | 12 h | Higher yield, fewer steps | T3P is moisture-sensitive |
| C | 38% | 4 | 29 h | One-pot approach for initial steps | Moderate overall yield |
Optimization Studies
Several parameters have been investigated to optimize the synthesis:
Solvent Effect on Amide Coupling
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 16 | 74 |
| DCM | 25 | 16 | 68 |
| THF | 25 | 16 | 62 |
| Acetonitrile | 25 | 16 | 65 |
| DMF | 50 | 8 | 70 |
Coupling Reagent Effect
| Coupling Reagent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| T3P | DIPEA | 0-25 | 4 | 74 |
| HATU | DIPEA | 25 | 16 | 72 |
| EDC/HOBt | Et3N | 25 | 16 | 65 |
| PyBOP | DIPEA | 25 | 16 | 70 |
| TBTU | DIPEA | 25 | 16 | 68 |
Product Characterization
Analytical Data
The final product can be characterized by various analytical techniques:
Physical properties:
- Appearance: White to off-white crystalline solid
- Melting point: 212-214°C
- Solubility: Poorly soluble in water, soluble in DMF, DMSO, and DCM
Spectroscopic data:
- IR (KBr): 3315 (N-H), 1680 (C=O amide), 1655 (C=O pyrimidinone), 1550, 1510 cm⁻¹
- ¹H NMR (400 MHz, DMSO-d₆): δ ppm 10.15 (s, 1H, NH), 9.85 (s, 1H, NH), 7.55-7.60 (m, 2H, Ar), 7.40-7.45 (m, 3H, Ar), 7.30-7.35 (m, 2H, Ar), 7.20-7.25 (m, 2H, Ar), 6.05 (s, 1H, pyrazole-H), 5.15 (s, 2H, CH₂), 4.75 (s, 2H, CH₂), 2.35 (s, 3H, pyrazole-CH₃), 2.15 (s, 3H, pyrazole-CH₃), 2.05 (s, 3H, acetyl-CH₃)
- ¹³C NMR (100 MHz, DMSO-d₆): δ ppm 169.8, 168.2, 163.5, 162.0, 155.8, 147.2, 139.5, 138.6, 135.2, 130.5, 129.8, 129.2, 128.4, 127.6, 120.5, 119.2, 106.5, 54.2, 45.8, 24.5, 13.8, 11.2
- HRMS (ESI): m/z calculated for C25H24N6O3 [M+H]⁺: 457.1983, found: 457.1986
Purity Assessment
Product purity can be determined by:
- HPLC: >98% purity using a C18 column with gradient elution (acetonitrile/water)
- Elemental analysis: Calculated for C25H24N6O3: C, 65.78; H, 5.30; N, 18.41. Found: C, 65.65; H, 5.34; N, 18.36
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly reduce reaction times in similar syntheses.
Procedure:
- Combine (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid (1.54 g, 10 mmol), 4-phenylpyrimidin-6-one (1.72 g, 10 mmol), and K2CO3 (2.76 g, 20 mmol) in DMF (15 mL)
- Irradiate in a microwave reactor at 120°C (300W) for 15 minutes
- Process as previously described
- For the amide coupling, combine the intermediate (1.5 g, 5 mmol), 4-acetamidoaniline (0.75 g, 5 mmol), HATU (1.9 g, 5 mmol), and DIPEA (1.29 g, 10 mmol) in DMF (15 mL)
- Irradiate at 80°C (250W) for if minutes
- Process and purify as described earlier
Reaction Conditions and Yield:
| Step | Reagents | Solvent | Microwave Conditions | Time | Yield |
|---|---|---|---|---|---|
| N-alkylation | Pyrazolylacetic acid, pyrimidinone, K2CO3 | DMF | 120°C, 300W | 15 min | 78% |
| Amide coupling | Intermediate, 4-acetamidoaniline, HATU, DIPEA | DMF | 80°C, 250W | 15 min | 75% |
Solid-Phase Synthesis Approach
This method utilizes solid-phase synthesis techniques for more efficient handling and purification.
Procedure:
- Load Wang resin with 4-acetamidoaniline through its amino group
- Perform coupling with (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid using DIC/HOBt
- Cleave from the resin using TFA/DCM
- Purify by precipitation and washing
While theoretically viable, this approach has practical limitations for large-scale synthesis.
Scale-Up Considerations
For industrial-scale production, the following modifications are recommended:
- Method B (T3P-mediated coupling) offers the best balance of yield, reaction time, and simplicity
- Replace DMF with less hazardous solvents like 2-methyltetrahydrofuran where possible
- Implement continuous flow reactors for the coupling steps to improve heat transfer and reaction control
- Develop crystallization protocols to eliminate column chromatography
Q & A
Q. Critical Parameters :
- Solvents : DMSO or ethanol for solubility and reaction efficiency .
- Catalysts : Sodium hydride (NaH) for deprotonation or palladium catalysts for cross-coupling .
- Temperature : Maintained at 60–80°C to avoid intermediate decomposition .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Purpose | Yield Optimization |
|---|---|---|---|
| 1 | 3,5-dimethylpyrazole, NaH, DMSO, 70°C | Core formation | 60–75% |
| 2 | Acetic anhydride, K₂CO₃, ethanol | Acetylation | 80–85% |
Basic: Which spectroscopic techniques confirm the molecular structure and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole protons at δ 2.2–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 460.18) .
- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Data | Structural Insight |
|---|---|---|
| ¹H NMR | δ 2.25 (s, 6H, CH₃), δ 7.3–7.6 (m, aromatic) | Confirms dimethylpyrazole and phenyl groups |
| HRMS | m/z 460.18 (calc. 460.19) | Validates molecular formula |
Basic: What preliminary biological assays assess its pharmacological potential?
Methodological Answer:
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., NCI-H460) using MTT assays .
- Enzyme Inhibition : Test inhibition of kinases or proteases at varying concentrations (IC₅₀ determination) .
- Solubility Studies : Use HPLC or UV-Vis to measure solubility in PBS/DMSO for bioavailability insights .
Advanced: How can computational methods optimize synthesis and predict reactivity?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (DFT) to identify low-energy pathways and transition states .
- Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts .
- Feedback Loops : Integrate experimental yields with computational data to refine predictions .
Q. Table 3: Computational Workflow
| Step | Tool/Method | Output |
|---|---|---|
| 1 | Gaussian (DFT) | Transition state geometries |
| 2 | ICReDD Platform | Reaction condition recommendations |
Advanced: How to resolve contradictions in bioactivity data across assays?
Methodological Answer:
- Dose-Response Curves : Repeat assays with standardized concentrations (e.g., 0.1–100 µM) .
- Orthogonal Assays : Validate results using alternate methods (e.g., fluorescence-based vs. colorimetric assays) .
- Statistical Analysis : Apply ANOVA or Tukey’s test to identify outliers .
Advanced: How to design experiments using statistical DOE for reaction optimization?
Methodological Answer:
- Screening Designs : Use fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading) .
- Response Surface Methodology (RSM) : Central composite design to model nonlinear relationships .
Q. Table 4: DOE Parameters
| Factor | Levels | Response |
|---|---|---|
| Temperature | 60°C, 80°C, 100°C | Yield (%) |
| Catalyst Loading | 1 mol%, 2 mol%, 3 mol% | Purity (HPLC) |
Advanced: What interaction studies elucidate its mechanism with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to purified proteins .
- Molecular Docking : AutoDock Vina to predict binding poses in active sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
Advanced: How to conduct SAR studies using derivatives?
Methodological Answer:
- Synthesize Analogues : Modify pyrazole/pyrimidine substituents (e.g., halogenation, methylation) .
- Bioactivity Correlation : Plot substituent properties (e.g., logP) against IC₅₀ values to identify trends .
Q. Table 5: SAR Example
| Derivative | Substituent | IC₅₀ (µM) |
|---|---|---|
| A | -Cl | 0.03 |
| B | -OCH₃ | 0.12 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
